molecular formula C10H12ClNO2S2 B2687805 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034287-76-6

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2687805
CAS No.: 2034287-76-6
M. Wt: 277.78
InChI Key: ZILLLIJFRDARTK-UHFFFAOYSA-N
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Description

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a sophisticated chemical building block designed for research and development, particularly in the fields of medicinal and agricultural chemistry. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse biological activities . This scaffold has been extensively investigated for its antiplatelet properties and is a key intermediate in the synthesis of various pharmacologically active molecules . The strategic functionalization with chloromethyl and cyclopropylsulfonyl groups enhances its versatility as a synthetic intermediate, enabling further derivatization to explore structure-activity relationships. Recent research highlights the growing interest in tetrahydrothienopyridine derivatives beyond pharmaceuticals, demonstrating significant potential as lead scaffolds in agrochemical innovation. Specifically, novel derivatives have shown promising fungicidal activity against various plant pathogens, suggesting that this compound could be valuable in the development of new mode-of-action crop protection agents . Researchers can utilize this compound to probe biological pathways, develop new therapeutic candidates, or create innovative solutions for crop resistance and yield improvement. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

2-chloro-5-cyclopropylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S2/c11-10-5-7-6-12(4-3-9(7)15-10)16(13,14)8-1-2-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILLLIJFRDARTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and pharmacological distinctions:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Pharmacological Features
Target Compound Chloro (Cl) Cyclopropylsulfonyl Hypothesized enhanced metabolic stability
Prasugrel (2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-...) Acetoxy (OAc) α-Cyclopropylcarbonyl-2-fluorobenzyl Rapid hepatic activation; potent antiplatelet activity
Ticlopidine (5-(2-chlorobenzyl)-...) Hydrogen (H) 2-Chlorobenzyl Prodrug requiring CYP450 metabolism; associated with neutropenia
Clopidogrel Chloro (Cl) 2-Chlorophenyl Improved safety profile vs. ticlopidine; slower onset

Metabolic and Pharmacokinetic Profiles

  • Target Compound: The cyclopropylsulfonyl group may reduce first-pass metabolism compared to ester-based prodrugs like prasugrel.
  • Prasugrel : Requires rapid de-esterification to form an active metabolite (R-138727) with high P2Y12 affinity. Achieves peak platelet inhibition within 1 hour .
  • Ticlopidine : Dependent on CYP2C19 for activation; slower onset (48–72 hours) and risk of hematologic adverse effects .

Biological Activity

2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN1O2SC_{10}H_{12}ClN_{1}O_{2}S. The compound features a thieno-pyridine core structure which is known for various biological activities.

Antiplatelet Activity

One of the prominent biological activities associated with compounds in the thieno[3,2-c]pyridine class is their role as antiplatelet agents. For instance, ticlopidine, a related compound, has been studied extensively for its ability to inhibit platelet aggregation. Research indicates that ticlopidine effectively reduces platelet aggregation induced by adenosine diphosphate (ADP) and thrombin, leading to decreased pulmonary metastasis in rodent models of cancer .

The mechanism by which this compound exerts its biological effects may involve the inhibition of P2Y12 receptors on platelets. This inhibition prevents the activation and aggregation of platelets, which is critical in the formation of thrombi and subsequent metastasis in cancer patients.

Case Study 1: Inhibition of Tumor Metastasis

A study investigating the effects of ticlopidine on tumor metastasis demonstrated that administration of the drug significantly reduced the incidence of pulmonary metastasis in rodent models. The study utilized three different tumor types: B16 melanoma, Lewis lung carcinoma, and rat ascites hepatoma (AH130). The results showed that ticlopidine not only inhibited platelet aggregation but also suppressed hematogenous pulmonary metastasis effectively .

Tumor TypePlatelet Aggregation InhibitionPulmonary Metastasis Reduction
B16 MelanomaSignificantYes
Lewis Lung CarcinomaSignificantYes
Rat Ascites HepatomaSignificantYes

Case Study 2: Pharmacokinetics and Safety Profile

Another important aspect of research involves understanding the pharmacokinetics and safety profile of related compounds. Studies have indicated that thieno[3,2-c]pyridines generally exhibit favorable absorption characteristics with manageable side effects. However, specific data on this compound remains limited and necessitates further investigation.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including cyclization and sulfonylation. A key intermediate is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine , which can be alkylated or acylated. For example:

  • Alkylation : Reacting the core structure with o-chlorobenzyl chloride under reflux with potassium carbonate yields derivatives like Ticlopidine .
  • Sulfonylation : Introducing the cyclopropylsulfonyl group may involve reacting the intermediate with cyclopropylsulfonyl chloride in the presence of a base.
    Optimization of solvent (e.g., DME or toluene), temperature, and catalysts (e.g., phase-transfer agents) is critical. Evidence shows yields exceeding 90% when using anhydrous conditions and controlled stoichiometry .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm regiochemistry and substituent positions. For example, thieno[3,2-c]pyridine derivatives show distinct aromatic proton shifts between δ 6.8–7.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., accurate mass ± 0.001 Da) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as chair vs. boat conformations in the tetrahydrothieno ring .

Q. What pharmacological targets are associated with this compound, and how is its activity validated?

The compound’s thienopyridine core is linked to P2Y12_{12} receptor antagonism , inhibiting platelet aggregation. Key validation methods include:

  • In vitro platelet-rich plasma (PRP) assays : Measures ADP-induced aggregation inhibition (IC50_{50} values typically < 1 µM) .
  • CYP metabolism studies : Identifies activation pathways (e.g., CYP2C19-mediated oxidation) using human liver microsomes and LC-MS/MS .

Advanced Research Questions

Q. How do metabolic pathways influence the compound’s efficacy, and what are the major drug-drug interaction risks?

  • Activation : Hepatic CYPs (e.g., CYP2C19, CYP3A4) convert the prodrug into active metabolites. Genetic polymorphisms in these enzymes may reduce efficacy .
  • Drug Interactions : Co-administration with CYP inhibitors (e.g., omeprazole) increases systemic exposure, raising bleeding risks. Pharmacokinetic studies using crossover designs in animal models are recommended to quantify interactions .

Q. What strategies are employed to resolve enantiomeric impurities, and how do they impact biological activity?

  • Chiral Chromatography : Use of amylose-based columns with polar organic mobile phases separates enantiomers (e.g., R/S ratios > 99:1) .
  • Asymmetric Synthesis : Iridium-catalyzed amination achieves >98% enantiomeric excess (ee) for intermediates, critical as inactive enantiomers may antagonize target receptors .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Impurity Profiles : Byproducts like 5-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Impurity G) may exhibit off-target effects. Rigorous HPLC purity checks (>99.5%) are essential .
  • Assay Variability : Standardize platelet aggregation protocols (e.g., light transmission aggregometry vs. whole-blood impedance) to ensure reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRoleReference
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineCore scaffold for alkylation/sulfonylation
2-(2-Thienyl)ethylaminePrecursor for cyclization
o-Chlorobenzyl chlorideAlkylating agent

Q. Table 2. Common Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExample Data
1^1H NMRδ 3.2–4.5 ppm (methylene protons)4H, multiplet, J = 6.2 Hz
HRMSm/z 277.0328 (C14_{14}H12_{12}ClNO2_2S)Error: ±0.0005 Da

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